2,3-Dimethoxyphenylacetic acid CAS number 90-53-9
2,3-Dimethoxyphenylacetic acid CAS number 90-53-9
An In-depth Technical Guide to 2,3-Dimethoxyphenylacetic Acid (CAS 90-53-9)
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of 2,3-Dimethoxyphenylacetic acid (CAS 90-53-9), also known as o-Homoveratric Acid.[1] Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes available data on its chemical properties, outlines a robust, multi-step synthesis protocol, details methods for analytical characterization, and discusses its potential applications. While its direct biological applications are less documented than its isomers, its structural features make it a valuable intermediate in synthetic organic chemistry. This guide offers field-proven insights into its handling, synthesis, and analysis to support its use in advanced research and development projects.
Chemical Identity and Physicochemical Properties
2,3-Dimethoxyphenylacetic acid is an aromatic carboxylic acid.[1] The presence of two methoxy groups on the phenyl ring at positions 2 and 3, ortho to the acetic acid moiety, influences its electronic properties, solubility, and reactivity.[2] These properties are critical for its function as a synthetic building block.
Table 1: Physicochemical Properties of 2,3-Dimethoxyphenylacetic Acid
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 90-53-9 | [1] |
| Molecular Formula | C₁₀H₁₂O₄ | [1] |
| Molecular Weight | 196.20 g/mol | [1] |
| IUPAC Name | 2-(2,3-dimethoxyphenyl)acetic acid | [1] |
| Synonyms | o-Homoveratric acid, 2,3-Dimethoxybenzeneacetic acid | [1] |
| Appearance | White to light yellow solid | [3] |
| Melting Point | 82-84 °C | [3] |
| Boiling Point | 235-240 °C | [3] |
| Predicted pKa | 4.03 ± 0.10 | [3] |
| Predicted XlogP | 1.3 |[1] |
Synthesis and Manufacturing
While a specific, peer-reviewed synthesis for 2,3-dimethoxyphenylacetic acid is not prominently documented, a reliable synthetic route can be logically constructed from its precursors, primarily 1,2-dimethoxybenzene (veratrole). The causality behind this proposed workflow lies in established, high-yield organic reactions commonly used in pharmaceutical intermediate synthesis. The process involves the formylation of veratrole to create the key aldehyde intermediate, which is then converted to the final carboxylic acid.
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of 2,3-Dimethoxyphenylacetic acid.
Step-by-Step Experimental Protocol
Step 1: Formylation of 1,2-Dimethoxybenzene to 2,3-Dimethoxybenzaldehyde
This step introduces the aldehyde group necessary for chain extension. The Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich aromatic rings.
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Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, cool phosphorus oxychloride (POCl₃) in an appropriate solvent like dichloromethane (DCM).
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Vilsmeier Reagent Formation: Slowly add N,N-dimethylformamide (DMF) to the cooled POCl₃ solution while maintaining a low temperature (0-5 °C). Stir for 30 minutes to form the Vilsmeier reagent.
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Formylation: Add 1,2-dimethoxybenzene (veratrole) dropwise to the Vilsmeier reagent solution. After the addition, allow the reaction to warm to room temperature and then heat to reflux for several hours until TLC analysis indicates the consumption of the starting material.
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Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a base (e.g., sodium hydroxide solution) to a neutral pH.
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Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude 2,3-dimethoxybenzaldehyde by column chromatography or recrystallization.
Step 2: Conversion to 2,3-Dimethoxyphenylacetonitrile
Converting the aldehyde to a nitrile is an efficient way to add the required carbon atom for the acetic acid side chain.
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Hydrazone Formation: Dissolve the 2,3-dimethoxybenzaldehyde in a suitable solvent and react it with p-toluenesulfonhydrazide (TsNHNH₂) in the presence of an acid catalyst to form the corresponding tosylhydrazone.
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Cyanation: Treat the isolated tosylhydrazone with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a solvent like DMF or methanol. Heating the reaction will facilitate the Shapiro-type reaction to yield the nitrile.
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Isolation: After the reaction is complete, quench with water and extract the product with a solvent like ethyl acetate. Wash the organic phase, dry, and concentrate to yield the crude 2,3-dimethoxyphenylacetonitrile.
Step 3: Hydrolysis of the Nitrile to 2,3-Dimethoxyphenylacetic Acid
The final step is a straightforward hydrolysis of the nitrile group to a carboxylic acid. Both acidic and basic conditions are effective.
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Hydrolysis: Add the crude nitrile to a solution of aqueous sulfuric acid or sodium hydroxide.
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Reaction: Heat the mixture to reflux for several hours. The progress can be monitored by the cessation of ammonia evolution (for basic hydrolysis) or by TLC.
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Isolation and Purification: Cool the reaction mixture. If using basic hydrolysis, acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid. Filter the solid product, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., toluene or ethanol/water) will yield the purified 2,3-Dimethoxyphenylacetic acid.[4]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and quality of synthesized 2,3-Dimethoxyphenylacetic acid. A combination of chromatographic and spectroscopic techniques is recommended.
Analytical Workflow
Caption: Standard analytical workflow for compound verification.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the standard for assessing the purity of aromatic compounds. For phenylacetic acid derivatives, a reverse-phase method is highly effective.
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Protocol:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). A typical gradient might run from 20% to 80% B over 20 minutes. The formic acid ensures the carboxylic acid is protonated for better peak shape.
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Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm or 280 nm.
-
Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
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Validation: The protocol should demonstrate a sharp, symmetrical peak for the main compound, with any impurities well-resolved. Purity is determined by the area percentage of the main peak.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted NMR Spectral Data for 2,3-Dimethoxyphenylacetic Acid (in CDCl₃) | ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | Aromatic | ~7.05 | t | 1H | H-5 | | Aromatic | ~6.90 | d | 1H | H-4 or H-6 | | Aromatic | ~6.85 | d | 1H | H-6 or H-4 | | Methoxy | ~3.88 | s | 3H | OCH₃ (C2 or C3) | | Methoxy | ~3.86 | s | 3H | OCH₃ (C3 or C2) | | Methylene | ~3.65 | s | 2H | CH₂ | | Carboxylic | >10.0 | br s | 1H | COOH | | ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | | Carbonyl | ~178 | C=O | | Aromatic | ~153 | C-O (C2 or C3) | | Aromatic | ~148 | C-O (C3 or C2) | | Aromatic | ~128 | C-CH₂ | | Aromatic | ~124 | CH | | Aromatic | ~122 | CH | | Aromatic | ~112 | CH | | Methoxy | ~61 | OCH₃ | | Methoxy | ~56 | OCH₃ | | Methylene | ~36 | CH₂ |
Note: These are predicted values and should be confirmed by experimental data.
Applications in Research and Drug Development
While direct biological activity or pharmaceutical applications of 2,3-Dimethoxyphenylacetic acid are not extensively reported in peer-reviewed literature, its structural isomers are widely used as key intermediates.[5]
-
2,4-Dimethoxyphenylacetic acid is a known building block in the synthesis of anti-inflammatory and analgesic agents.[5]
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3,4-Dimethoxyphenylacetic acid (Homoveratric acid) serves as a precursor for cardiovascular drugs like papaverine and has been investigated for its antimicrobial properties.[6]
Expert Insight: The primary value of 2,3-Dimethoxyphenylacetic acid lies in its role as a synthetic intermediate and structural scaffold . The specific ortho-arrangement of its two methoxy groups offers a unique steric and electronic environment compared to its more common isomers. This makes it a compelling building block for medicinal chemists aiming to:
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Explore Structure-Activity Relationships (SAR): By substituting the 2,3-isomer for other isomers in known pharmacophores, researchers can probe the importance of methoxy group positioning for receptor binding and biological activity.
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Develop Novel Ligands: The ortho-dimethoxy pattern can act as a bidentate chelating motif for metal ions or as a specific hydrogen bond acceptor pattern in ligand-protein interactions.
-
Access Unique Heterocyclic Systems: It can serve as a precursor for synthesizing novel isoquinolines, benzofurans, or other heterocyclic systems with potential therapeutic value.
Its utility is cited in various patents, often as a component in the synthesis of more complex molecules, underscoring its role as a foundational chemical entity in the discovery pipeline.[1]
Safety, Handling, and Storage
As a laboratory chemical, 2,3-Dimethoxyphenylacetic acid requires careful handling to minimize risk.
-
Hazard Identification: It is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
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Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing.
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Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
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Conclusion
2,3-Dimethoxyphenylacetic acid (CAS 90-53-9) is a valuable chemical intermediate with well-defined physical properties and clear safety protocols. While it is less studied than its isomers, its unique substitution pattern presents significant opportunities for innovation in medicinal chemistry and materials science. This guide provides the necessary technical foundation—from a robust synthesis strategy to detailed analytical protocols—to enable researchers to confidently incorporate this compound into their discovery and development workflows.
References
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Wiley-VCH. (2007). Supporting Information. Available at: [Link]
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PubChem. 2,3-Dimethoxyphenylacetic acid. National Center for Biotechnology Information. Available at: [Link]
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The Royal Society of Chemistry. Supporting Information. Available at: [Link]
- Google Patents.WO 2014/030106 A2.
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Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209). Available at: [Link]
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Quick Company. An Improved Process For The Preparation Of P Methoxy Phenylacetic Acid. Available at: [Link]
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PubChemLite. 2,3-dimethoxyphenylacetic acid (C10H12O4). Available at: [Link]
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NIMH Chemical Synthesis and Drug Supply Program. Compound Information Page. Available at: [Link]
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SpectraBase. 2-[4-(2-Methoxyphenyl)phenyl]acetic acid - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
- Google Patents.CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
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Google Patents. (12) United States Patent. Available at: [Link]
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NP-MRD. Showing NP-Card for (2,3,5-trimethoxyphenyl)acetic acid (NP0244855). Available at: [Link]
- Google Patents.CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide.
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